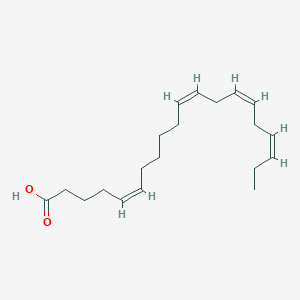
Juniperonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z,11Z,14Z,17Z)-icosatetraenoic acid is an icosatetraenoic acid in which the four double bonds have Z configuration and are located at positions 5, 11, 14 and 17. It has a role as a plant metabolite. It is a conjugate acid of a (5Z,11Z,14Z,17Z)-icosatetraenoate.
Aplicaciones Científicas De Investigación
Biological Functions and Mechanisms
Biosynthesis in Model Organisms
Research has demonstrated that juniperonic acid is biosynthesized in the nematode Caenorhabditis elegans, particularly in mutants lacking Δ6 desaturase activity (fat-3). This biosynthetic pathway involves the conversion of α-linolenic acid (ALA) to this compound through elongases and Δ5 desaturase, highlighting its role as a compensatory mechanism for deficiencies in essential fatty acids like arachidonic acid (AA) and ω-3 AA .
Endocannabinoid-like Properties
this compound exhibits endocannabinoid-like characteristics, interacting with G protein-coupled receptors (GPCRs) such as NPR-32 in C. elegans. This interaction suggests potential pharmacological applications, particularly in modulating growth and lifespan under conditions where traditional eicosatetraenoic acids are deficient .
Nutritional Applications
Potential as a Dietary Supplement
Given its structural similarity to other essential fatty acids, this compound may serve as a dietary supplement to support health, particularly in populations with limited access to traditional sources of ω-3 fatty acids. Studies indicate that supplementation with this compound can partially rescue growth and developmental functions in C. elegans mutants that cannot synthesize essential fatty acids .
Genetic Engineering and Biotechnology
Transgenic Plant Production
this compound has been identified in transgenic plants engineered to produce long-chain polyunsaturated fatty acids. The production of this compound in plants like Arabidopsis thaliana underscores its potential for agricultural applications, particularly in enhancing the nutritional profile of crops through genetic modification .
Case Study 1: this compound in C. elegans
A study investigated the role of this compound in C. elegans fat-3 mutants, demonstrating its ability to rescue growth defects associated with the lack of essential fatty acids. The research highlighted the importance of this compound as an alternative source of ω-3 fatty acids under specific genetic deficiencies .
Case Study 2: Transgenic Plants
Research focusing on genetically modified Arabidopsis plants showed successful production of this compound alongside other polyunsaturated fatty acids. This advancement suggests a pathway for developing crops with enhanced health benefits, potentially impacting food security and nutrition globally .
Propiedades
Fórmula molecular |
C20H32O2 |
|---|---|
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
(5Z,11Z,14Z,17Z)-icosa-5,11,14,17-tetraenoic acid |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,15-16H,2,5,8,11-14,17-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,16-15- |
Clave InChI |
JDKIKEYFSJUYJZ-OUJQXAOTSA-N |
SMILES |
CCC=CCC=CCC=CCCCCC=CCCCC(=O)O |
SMILES isomérico |
CC/C=C\C/C=C\C/C=C\CCCC/C=C\CCCC(=O)O |
SMILES canónico |
CCC=CCC=CCC=CCCCCC=CCCCC(=O)O |
Sinónimos |
juniperonic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















